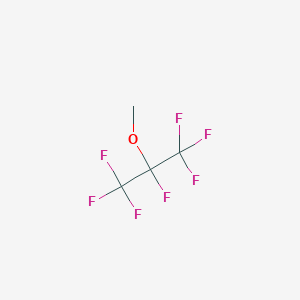

Heptafluoroisopropyl methyl ether

Übersicht

Beschreibung

Heptafluoroisopropyl methyl ether is not directly studied in the provided papers. However, the papers do provide insights into related compounds and their behaviors which can be informative for understanding the properties and reactions of this compound. For instance, the first paper discusses the liquid density of mixtures involving methyl nonafluorobutyl ether (HFE-7100) and n-heptane, which are compounds with fluorinated ether groups similar to this compound . The second paper examines the reactions of heptafluoro-2-naphthyl prop-2-ynyl ethers with aromatic compounds, which, while not the same, are structurally related to this compound and provide insight into the reactivity of fluorinated ethers .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the provided papers. However, the synthesis of related fluorinated ethers is discussed in the second paper, where pentafluorophenyl and heptafluoro-2-naphthyl prop-2-ynyl ethers are prepared and react with aromatic compounds . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound, involving the use of fluorinated phenyl or naphthyl groups and prop-2-ynyl ethers.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the structure of related fluorinated ethers is likely to influence their physical properties and reactivity. The presence of multiple fluorine atoms in these compounds is known to affect their electronic properties and stability . This information can be extrapolated to this compound, suggesting that its molecular structure would also be characterized by a high degree of fluorination, which would influence its behavior in chemical reactions.

Chemical Reactions Analysis

The second paper provides information on the chemical reactions of fluorinated ethers, specifically the reactions of heptafluoro-2-naphthyl prop-2-ynyl ethers with aromatic compounds . These reactions include the formation of 2-methylfuran derivatives and 2-(diethylaminobenzyl)furan derivatives, as well as the isolation of hydrogen-abstraction products. Although these reactions are not for this compound, they do provide a basis for understanding how fluorinated ethers can undergo various transformations, which could be relevant for predicting the reactivity of this compound.

Physical and Chemical Properties Analysis

The first paper reports on the high-pressure and high-temperature density data for mixtures involving a fluorinated ether (HFE-7100) . This data is crucial for understanding the physical properties of fluorinated ethers, including this compound. The study indicates that the Tait-like equation can be used to fit the experimental density data of these mixtures, which implies that this compound may also exhibit predictable density behavior under varying pressures and temperatures. Additionally, the derived properties such as isobaric thermal expansivity and isothermal compressibility calculated in the study could be indicative of the physical properties that this compound might exhibit.

Wirkmechanismus

Target of Action

Heptafluoroisopropyl methyl ether (HFE-347mmy) is primarily used for the etching of silicon carbide (SiC) . SiC is a semiconductor that can operate under severe environments, such as high temperatures and currents, due to its wide energy band gap and high dielectric strength .

Mode of Action

HFE-347mmy interacts with SiC in a plasma environment, specifically in HFE-347mmy/O2/Ar and SF6/O2/Ar plasmas . The etching characteristics were compared at various bias voltages . The relative amounts of F and O radicals in both plasmas imply that F is a major contributor to SiC etching at low bias voltages, whereas O is a major contributor at high bias voltages .

Biochemical Pathways

The etching process involves the reaction of F with Si or C to form volatile SiF4 or CF4, and O reacts with C to form volatile CO and CO2 . These reactions are part of the biochemical pathways affected by the action of HFE-347mmy.

Result of Action

The etch rates of SiC in the HFE-347mmy/O2/Ar plasma were higher than those in the SF6/O2/Ar plasma at low bias voltages, whereas those in the SF6/O2/Ar plasma were higher than those in the HFE-347mmy/O2/Ar plasma at high bias voltages . Atomic Force Microscopy (AFM) measurements showed that the SiC etched in the HFE-347mmy/O2/Ar plasma exhibited smoother surfaces than that etched in the SF6/O2/Ar plasma .

Action Environment

The action of HFE-347mmy is influenced by environmental factors such as the presence of other gases (O2 and Ar) and the applied bias voltage . The etching characteristics of HFE-347mmy can vary depending on these factors .

Eigenschaften

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c1-12-2(5,3(6,7)8)4(9,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXXERHTOVVTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379276 | |

| Record name | Heptafluoroisopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22052-84-2 | |

| Record name | Methyl perfluoroisopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22052-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluoroisopropyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

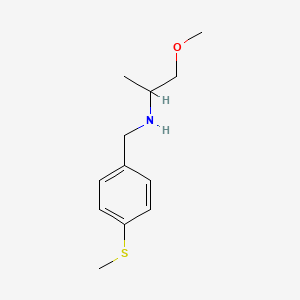

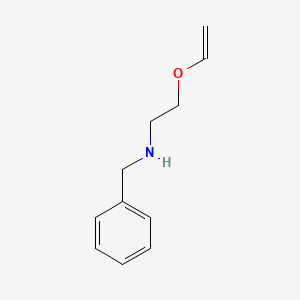

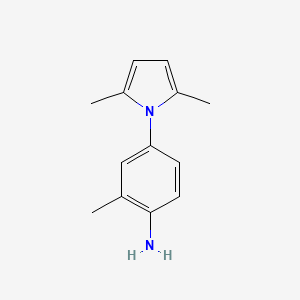

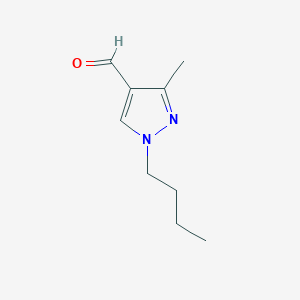

Feasible Synthetic Routes

Q & A

Q1: How does HFE-347mmy interact with SiO2 during plasma etching?

A: Research suggests that physical sputtering is the primary mechanism of SiO2 etching by HFE-347mmy/Ar plasmas []. This conclusion is based on the observation of maximized normalized etch yields (NEY) at angles between 50° and 70°, which is characteristic of physical sputtering processes. In this process, the plasma generates reactive ions from HFE-347mmy and Ar. These ions are then accelerated towards the SiO2 surface by an electric field. The kinetic energy transfer from the impacting ions to the SiO2 lattice results in the ejection of SiO2 molecules, effectively etching the material.

Q2: Why is HFE-347mmy considered a more environmentally friendly alternative to PFCs in plasma etching?

A: HFE-347mmy has a GWP of ~350 [], significantly lower than conventional PFCs, which often have GWPs in the thousands. GWP measures a gas's ability to trap heat in the atmosphere over a specific period, contributing to global warming. Thus, using HFE-347mmy instead of PFCs could significantly reduce the environmental impact of plasma etching processes.

Q3: Beyond SiO2, are there other materials that HFE-347mmy can be used to etch?

A: While the provided research focused on SiO2 etching, another study explored the potential of HFE-347mmy for etching silicon carbide (SiC) []. This suggests the potential versatility of HFE-347mmy for various etching applications. Further research is needed to fully understand the efficacy and mechanisms of HFE-347mmy plasma etching on different materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)